molecular formula C12H13ClN4OS B2731468 (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone CAS No. 1788679-23-1

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone

Cat. No.: B2731468
CAS No.: 1788679-23-1
M. Wt: 296.77
InChI Key: KUEIYKCMLRDTGQ-UHFFFAOYSA-N
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Description

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone is a synthetic organic compound that features a triazole ring, a piperidine ring, and a chlorothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone typically involves multi-step organic reactions. One possible route includes:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Piperidine Ring Formation: The piperidine ring can be synthesized via a reductive amination reaction.

    Coupling with Chlorothiophene: The final step involves coupling the triazole-piperidine intermediate with a chlorothiophene derivative using a suitable coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions could target the triazole ring or the carbonyl group.

    Substitution: Substitution reactions may occur at the chlorothiophene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it may serve as a probe to study enzyme interactions or receptor binding.

Medicine

Medicinally, it could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is desired.

Industry

Industrially, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The triazole ring might participate in hydrogen bonding, while the piperidine ring could provide hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-bromothiophen-2-yl)methanone
  • (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-fluorothiophen-2-yl)methanone

Uniqueness

The uniqueness of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to its analogs.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4OS/c13-11-2-1-10(19-11)12(18)16-6-3-9(4-7-16)17-8-5-14-15-17/h1-2,5,8-9H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEIYKCMLRDTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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